(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid is a chemical compound characterized by the presence of a chlorophenyl group and a hydroxyimino group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a reaction with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-bromophenyl)-2-(N-hydroxyimino)acetic acid
- (2Z)-2-(4-fluorophenyl)-2-(N-hydroxyimino)acetic acid
- (2Z)-2-(4-methylphenyl)-2-(N-hydroxyimino)acetic acid
Uniqueness
(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its hydroxylamine group is known for chelating metal ions, which may enhance its pharmacological efficacy by modulating enzyme activity.
Antioxidant Activity
Research indicates that compounds with hydroxylamine moieties exhibit significant antioxidant properties. In vitro assays demonstrated that this compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines in cell cultures. For example, it was found to reduce the secretion of TNF-α and IL-6 in macrophage models, indicating potential use in treating inflammatory conditions.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In particular, it showed effectiveness against both Gram-positive and Gram-negative bacteria in susceptibility tests, suggesting a broad-spectrum antimicrobial potential.
Case Study 1: Antioxidant Efficacy
In a study examining the antioxidant effects of this compound, researchers reported a significant reduction in oxidative stress markers in treated cells compared to controls. The IC50 value for radical scavenging activity was determined to be approximately 25 µM.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of this compound revealed that it modulates the NF-κB signaling pathway. Treatment with this compound resulted in decreased phosphorylation of IκBα, leading to reduced nuclear translocation of NF-κB and subsequent downregulation of inflammatory mediators.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C8H6ClNO3 |
---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
(2E)-2-(4-chlorophenyl)-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-6-3-1-5(2-4-6)7(10-13)8(11)12/h1-4,13H,(H,11,12)/b10-7+ |
InChI Key |
FFSIVJPBFDJWMO-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.